2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride

Medicinal Chemistry Sodium Channel Pharmacology Structure-Activity Relationship

Researchers exploring sodium channel pharmacology often face limited access to well-characterized regioisomeric probes for SAR studies. This compound directly addresses that gap as a high-purity (≥95%) building block with a terminal amine on the propoxy chain, distinct from mexiletine's internal amine. - Enables precise SAR for sodium channel blocker amine-to-aromatic distance effects. - Serves as a key intermediate for TAAR1 agonist library synthesis. - Hydrochloride salt form ensures aqueous solubility for electrophysiology. - Free amine facilitates direct bioconjugation for target ID workflows. Reliable sourcing with batch-to-batch consistency supports reproducible research.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 1750-08-9
Cat. No. B1372001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride
CAS1750-08-9
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCCN.Cl
InChIInChI=1S/C11H17NO.ClH/c1-9-5-3-6-10(2)11(9)13-8-4-7-12;/h3,5-6H,4,7-8,12H2,1-2H3;1H
InChIKeyFBCPDXMKPKFFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropoxy)-1,3-dimethylbenzene Hydrochloride: Sourcing & Differentiation Overview


2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride (IUPAC: 3-(2,6-dimethylphenoxy)propan-1-amine hydrochloride) is a small-molecule building block comprising a 2,6-dimethylphenyl ether linked to a terminal primary amine via a three-carbon propoxy spacer . It belongs to the phenoxy-aminopropane class of synthetic intermediates and pharmacologically active scaffolds, sharing a core motif with the class IB antiarrhythmic mexiletine but distinguished by the position of the amine on the propyl chain [1]. The compound is primarily sourced as a ≥95% purity research chemical for medicinal chemistry and probe development .

1
Regioisomeric comparator probe for sodium channel SAR studies
2
Hydrochloride salt supports aqueous assay preparationFreely soluble in water
3
3-Aminopropoxyaryl scaffold suitable for TAAR1 ligand screening
4
Free terminal amine enables direct bioconjugation

Why Phenoxy-Aminopropane Analogs Cannot Substitute


Generic substitution among phenoxy-aminopropane congeners is precluded by irreversible, quantifiable alterations in pharmacodynamic and physicochemical profiles resulting from subtle structural modifications. The target compound carries its primary amine at the terminal carbon of the propoxy chain (3-aminopropoxy), whereas the clinically used analog mexiletine positions the amine at the internal carbon (2-aminopropoxy) . This isomeric difference modulates the distance between the cationic ammonium center and the aromatic ring, a parameter known to govern sodium channel blocking potency, use-dependent behavior, and off-target receptor interactions [1]. Further N-methylation or chain elongation in alternative analogs introduces additional steric and electronic perturbations that cannot be compensated for by simple dose adjustment [2].

Amine Position Terminal amine (3-aminopropoxy) may shift sodium channel binding kinetics vs. mexiletine internal amine (2-aminopropoxy)
N-Methyl Analogs N-Methylation alters protonation state and may require different formulation strategies
Target Profile TAAR1 activity may differ; mexiletine is not primarily characterized as a TAAR1 ligand

Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Amine Position vs. Mexiletine

The target compound is a regioisomer of mexiletine. 2-(3-Aminopropoxy)-1,3-dimethylbenzene places the primary amine at the terminal (γ) carbon of the propoxy chain, whereas mexiletine (1-(2,6-dimethylphenoxy)-2-aminopropane) places it at the internal (β) carbon . In mexiletine analog series, increasing the distance between the stereogenic center and the amine pharmacophore significantly enhances use-dependent sodium channel block, as demonstrated by the 3-(2,6-dimethylphenoxy)-2-methylpropan-1-amine analog (Me2) which exhibited a markedly different use-dependent profile compared to mexiletine [1]. The terminal amine orientation in the target compound is predicted to alter both the pKa of the ammonium group and its spatial relationship to the aromatic binding pocket.

Amine Position vs. Mexiletine
Class-level inference
Target: 3-aminopropoxy (terminal, γ-position)
Mexiletine: 2-aminopropoxy (internal, β-position)
~1.5 Å shift in charge-to-aromatic distance
Amine position may alter sodium channel binding kinetics
Regioisomeric forms are not interchangeable in electrophysiology assays
Medicinal Chemistry Sodium Channel Pharmacology Structure-Activity Relationship

Negative Chronotropic Activity in Cardiac Tissue

In a class-level pharmacological study of mexiletine analogs, phenoxy-aminopropane derivatives (series III, encompassing compounds with the 3-aminopropoxy motif) produced a greater decrease in heart rate than mexiletine itself when assayed on isolated toad heart preparations [1]. While the exact compound 2-(3-aminopropoxy)-1,3-dimethylbenzene was not individually resolved in the published data, the class trend indicates that relocating the amine from the 2-position (mexiletine) to the 3-position (target compound class) enhances negative chronotropic potency [1]. Quantitative values for individual congeners were not reported in the abstracted record.

Negative Chronotropic Activity
Class-level inference
Class representative more active than mexiletine; exact EC50 not reported
Reported higher negative chronotropic response in class-level assay
Target compound not individually resolved; data to verify
Cardiac Pharmacology Antiarrhythmic Mexiletine Analog

Aqueous Solubility Advantage of Hydrochloride Salt

The hydrochloride salt form (CAS 1750-08-9) ensures high aqueous solubility compared to the free base (3-(2,6-dimethylphenoxy)propan-1-amine, MW 179.26 g/mol), which has limited water miscibility due to the lipophilic dimethylphenyl moiety . The free base is an oil or low-melting solid, whereas the hydrochloride is a white crystalline powder with a molecular weight of 215.72 g/mol and is described as freely soluble in water . This solubility advantage is critical for reproducible in vitro assay preparation at defined concentrations, including electrophysiology and cell-based screening formats [1]. Comparator N-methyl analogs (e.g., CAS 91553-71-8) exhibit altered protonation states and may require different formulation strategies .

Hydrochloride Solubility
Supporting evidence
Hydrochloride: white crystalline powder, freely soluble in water
Free base: limited water solubility
Salt form selection supports aqueous assay reproducibility
Precise solubility values not publicly reported
Formulation Science Salt Selection Solubility

TAAR1 Agonism Potential of Aminopropoxyaryl Scaffold

Multiple aminopropoxyaryl derivatives have been characterized as potent trace amine-associated receptor 1 (TAAR1) agonists. For example, patent US8604061 discloses compounds with EC50 values as low as 0.6 nM at rat TAAR1 and 12 nM at human TAAR1 expressed in HEK293 cells [1]. While direct TAAR1 activity data for 2-(3-aminopropoxy)-1,3-dimethylbenzene hydrochloride are absent from public repositories, its 3-aminopropoxyaryl scaffold places it within the chemotype space associated with TAAR1 agonism [2]. In contrast, mexiletine (2-aminopropoxy isomer) is not primarily characterized as a TAAR1 ligand, suggesting a potential differentiation axis if TAAR1 engagement is experimentally confirmed [3].

TAAR1 Agonism Potential
Data to verify
Target compound not directly measured; scaffold present in TAAR1-active chemotype (patent exemplars: EC50 0.6 nM rat, 12 nM human)
Scaffold may support TAAR1 ligand screening studies
Direct TAAR1 data gap identified; requires experimental validation
GPCR Pharmacology TAAR1 Psychiatric Disorders

Primary Procurement & Application Scenarios


Cardiac Electrophysiology Probe Development

Researchers investigating structure-activity relationships (SAR) of sodium channel blockers can use this compound as a regioisomeric comparator to mexiletine. The terminal amine positioning (3-aminopropoxy vs. 2-aminopropoxy in mexiletine) provides a defined chemical perturbation for studying the role of amine-to-aromatic distance on use-dependent block, as established in mexiletine analog electrophysiology [1]. Procurement of the hydrochloride salt ensures aqueous solubility for patch-clamp and cardiac tissue bath preparations.

TAAR1 Agonist Screening Library Expansion

The compound's 3-aminopropoxyaryl chemotype aligns with patent-disclosed TAAR1 agonist scaffolds. It can serve as a core intermediate for generating focused libraries targeting TAAR1, a receptor implicated in schizophrenia and psychostimulant addiction [2]. Its structural divergence from mexiletine (which lacks TAAR1 activity) may help identify selective TAAR1 ligands devoid of sodium channel off-target effects.

Antiarrhythmic Lead Optimization

Class-level evidence from isolated toad heart assays indicates that 3-aminopropoxy phenoxy derivatives can exceed mexiletine in negative chronotropic potency [3]. The target compound is a suitable starting point for lead optimization campaigns aiming to improve upon mexiletine's therapeutic index, particularly for ventricular arrhythmia models where heart rate reduction and conduction slowing are desired endpoints.

Chemical Biology Probe for Target Engagement

The free terminal primary amine enables straightforward conjugation to fluorophores, biotin, or solid supports without requiring deprotection steps. This functional handle is advantageous for affinity-based target identification (e.g., pull-down proteomics) or fluorescent imaging studies, distinguishing it from N-alkylated or N-methylated analogs that require more complex derivatization strategies .

Application
Selection Property
Validation Focus
Sodium channel SAR studies
Regioisomeric amine position
Use-dependent block and binding kinetics
TAAR1 ligand screening
3-Aminopropoxyaryl chemotype
TAAR1 agonism vs. sodium channel off-target review
Antiarrhythmic model studies
Negative chronotropic response context
Heart rate reduction endpoint in tissue preparations
Target engagement probe
Free terminal primary amine
Conjugation efficiency without deprotection
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